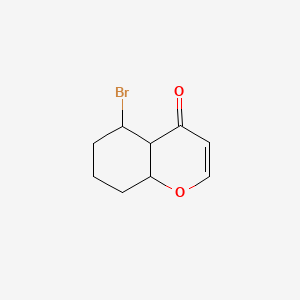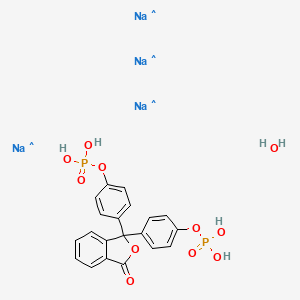
CID 156595564
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenolphthalein diphosphate tetrasodium salt is a chemical compound with the molecular formula C20H12O10P2Na4 and a molecular weight of 566.21 g/mol . It is a derivative of phenolphthalein, a well-known pH indicator. This compound is primarily used in diagnostic assays and various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Phenolphthalein diphosphate tetrasodium salt is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of phenolphthalein diphosphate tetrasodium salt follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Phenolphthalein diphosphate tetrasodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of phenolphthalein diphosphate.
Substitution: Substituted phenolphthalein derivatives.
科学的研究の応用
Phenolphthalein diphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the detection of phosphatase activity in biological samples.
Medicine: Utilized in diagnostic assays to detect specific enzymes and biomarkers.
Industry: Applied in the manufacturing of diagnostic kits and biochemical reagents.
作用機序
Phenolphthalein diphosphate tetrasodium salt exerts its effects primarily through its interaction with phosphatases. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the phosphate groups. This reaction results in the release of phenolphthalein, which can be detected due to its color change under specific pH conditions . The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .
類似化合物との比較
Phenolphthalein diphosphate tetrasodium salt can be compared with other similar compounds such as:
Phenolphthalein monophosphate disodium salt: A similar compound with only one phosphate group.
Phenolphthalein bisphosphate pyridine salt: Another derivative with different counterions.
Phenolphthalein: The parent compound used as a pH indicator.
Uniqueness
Phenolphthalein diphosphate tetrasodium salt is unique due to its multiple phosphate groups, which enhance its utility in detecting phosphatase activity. This makes it particularly valuable in biochemical and diagnostic applications .
特性
分子式 |
C20H18Na4O11P2 |
|---|---|
分子量 |
588.3 g/mol |
InChI |
InChI=1S/C20H16O10P2.4Na.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;1H2 |
InChIキー |
QEMJQYKQWBZASG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O.O.[Na].[Na].[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


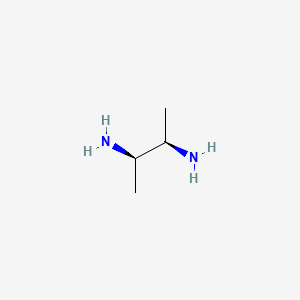
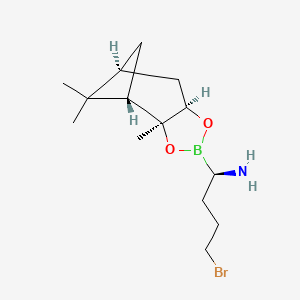

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
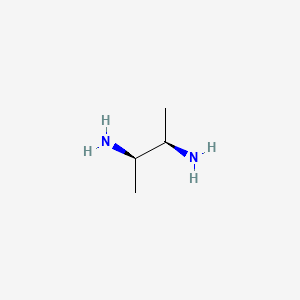
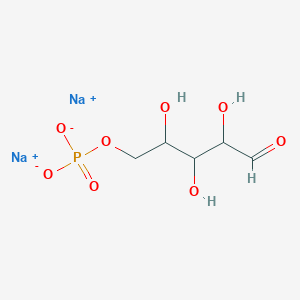
![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
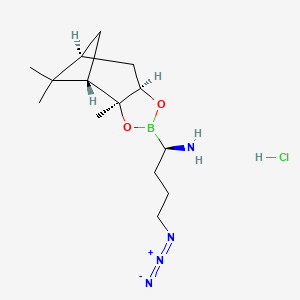
![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
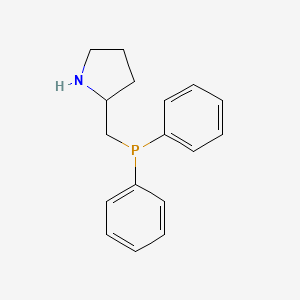
![Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)](/img/structure/B12325624.png)
![1-((5-Methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12325630.png)
![[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12325632.png)
